![molecular formula C24H30ClN5O5S2 B12374944 5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide CAS No. 1184300-63-7](/img/structure/B12374944.png)
5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAR107375 is a small molecule drug developed by Sanofi SA. It is a potent and selective dual inhibitor of thrombin and factor Xa, which are key enzymes in the coagulation cascade. This compound has shown promise as an oral and intravenous anticoagulant, making it a potential candidate for the treatment and prevention of thrombotic diseases .
Preparation Methods
The synthesis of SAR107375 involves a rational optimization process starting from a compound with low factor Xa and modest anti-thrombin inhibitory activities. The process includes the incorporation of a neutral chlorothiophene P1 fragment and fine-tuning of P2 and P3-P4 fragments to improve both activities. The final optimization of metabolic stability with microsomes led to the identification of SAR107375 .
Synthetic Route:
Starting Material: The synthesis begins with a compound that has low factor Xa and modest anti-thrombin inhibitory activities.
Fragment Incorporation: Incorporation of a neutral chlorothiophene P1 fragment.
Fine-Tuning: Fine-tuning of P2 and P3-P4 fragments.
Metabolic Stability Optimization: Final optimization with microsomes to improve metabolic stability.
Reaction Conditions:
- The reactions are carried out under controlled conditions to ensure the desired selectivity and potency.
- Specific reagents and catalysts are used to facilitate the incorporation and fine-tuning of the fragments.
Chemical Reactions Analysis
SAR107375 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
SAR107375 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thrombin and factor Xa.
Biology: Investigated for its effects on the coagulation cascade and its potential as an anticoagulant.
Medicine: Explored as a therapeutic agent for the treatment and prevention of thrombotic diseases.
Industry: Potentially used in the development of new anticoagulant drugs .
Mechanism of Action
SAR107375 exerts its effects by selectively inhibiting thrombin and factor Xa. These enzymes play crucial roles in the coagulation cascade, which is responsible for blood clot formation. By inhibiting these enzymes, SAR107375 prevents the formation of blood clots, thereby reducing the risk of thrombotic events .
Molecular Targets and Pathways:
Thrombin (Factor IIa): SAR107375 inhibits thrombin, preventing the conversion of fibrinogen to fibrin, a key step in clot formation.
Factor Xa: The compound also inhibits factor Xa, which is involved in the activation of thrombin.
Comparison with Similar Compounds
SAR107375 is unique in its dual inhibition of thrombin and factor Xa, which sets it apart from other anticoagulants that typically target only one of these enzymes. Similar compounds include:
Edoxaban, Eribaxaban, Fidexaban, Darexaban, Letaxaban: These are selective factor Xa inhibitors, but they do not inhibit thrombin.
Uniqueness:
Properties
CAS No. |
1184300-63-7 |
|---|---|
Molecular Formula |
C24H30ClN5O5S2 |
Molecular Weight |
568.1 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1 |
InChI Key |
CYVVCTRDWISRAC-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)

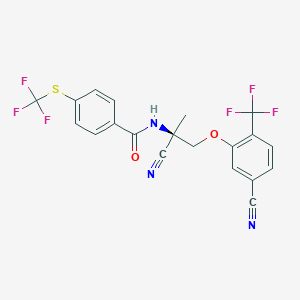
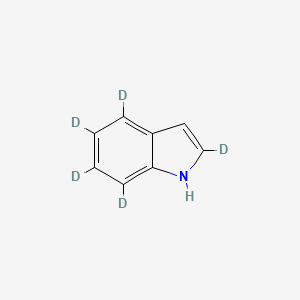
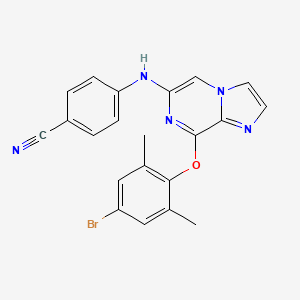
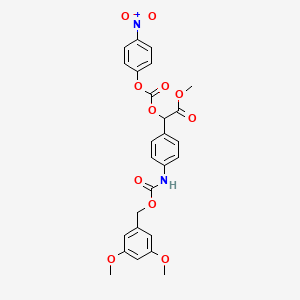
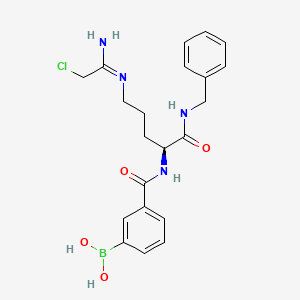
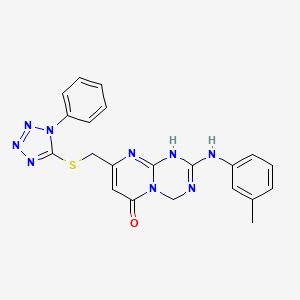
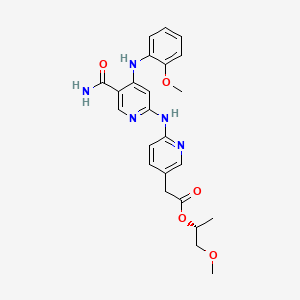
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)


